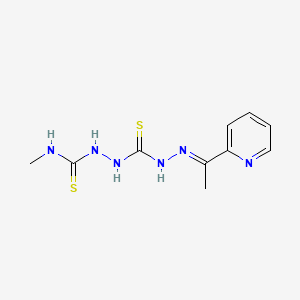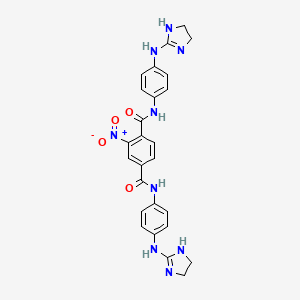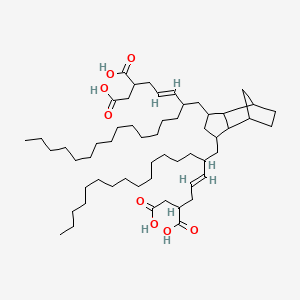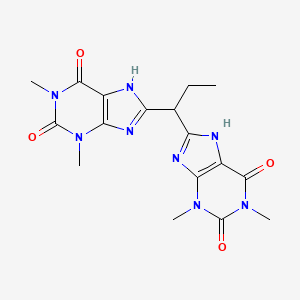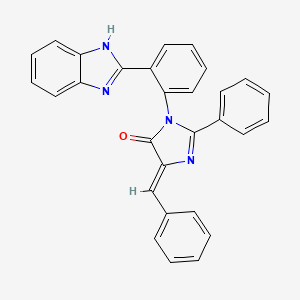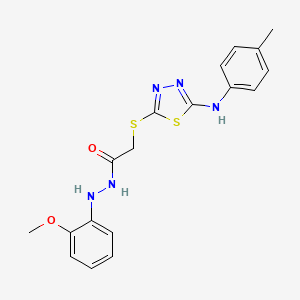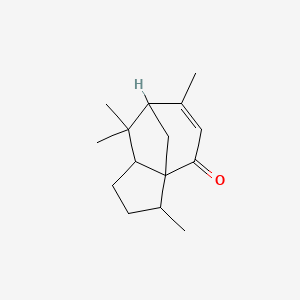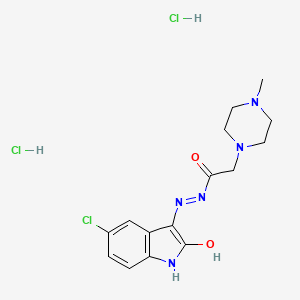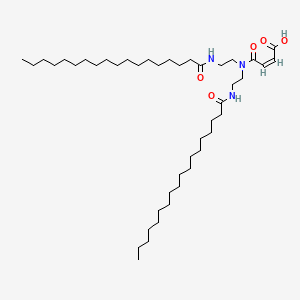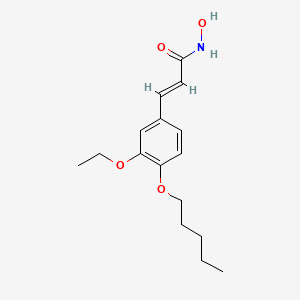
3-Ethoxy-4-pentoxycinnamohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-pentoxycinnamohydroxamic acid is an organic compound that belongs to the class of cinnamohydroxamic acids. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes an ethoxy group, a pentoxy group, and a cinnamohydroxamic acid moiety, which contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-pentoxycinnamohydroxamic acid typically involves the reaction of 3-ethoxy-4-pentoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the hydroxamic acid by acidification. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-pentoxycinnamohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and pentoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydride in dimethylformamide (DMF)
Major Products
Oxidation: 3-Ethoxy-4-pentoxybenzoic acid
Reduction: 3-Ethoxy-4-pentoxyaniline
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Ethoxy-4-pentoxycinnamohydroxamic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-pentoxycinnamohydroxamic acid involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group can chelate metal ions in the active site of these enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the modulation of inflammatory responses and the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-hydroxycinnamohydroxamic acid
- 3-Methoxy-4-pentoxycinnamohydroxamic acid
- 3-Ethoxy-4-methoxycinnamohydroxamic acid
Uniqueness
3-Ethoxy-4-pentoxycinnamohydroxamic acid is unique due to the presence of both ethoxy and pentoxy groups, which contribute to its distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
26323-86-4 |
|---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
(E)-3-(3-ethoxy-4-pentoxyphenyl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C16H23NO4/c1-3-5-6-11-21-14-9-7-13(8-10-16(18)17-19)12-15(14)20-4-2/h7-10,12,19H,3-6,11H2,1-2H3,(H,17,18)/b10-8+ |
InChI Key |
FJNJUBSOKARRGE-CSKARUKUSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NO)OCC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NO)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


